molecular formula C17H19N5O2S B2428363 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide CAS No. 891131-58-1

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2428363
CAS No.: 891131-58-1
M. Wt: 357.43
InChI Key: TYGDLIAMSGTGOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyrimidin core, which is a heterocyclic structure containing nitrogen atoms . This core is attached to a thioacetamide group and a phenethyl group.

Scientific Research Applications

Synthesis of Novel Derivatives

  • Research has explored the synthesis of new derivatives with triazolopyrimidines and pyrimidinones, highlighting methods for creating compounds with potential biological activities. For example, Hassneen and Abdallah (2003) detailed the synthesis of pyridinopyrimidinones and triazolopyrimidinones, providing a basis for further pharmaceutical exploration Hassneen & Abdallah, 2003.

Potential Antiasthma Agents

  • The preparation of triazolopyrimidines as potential antiasthma agents has been investigated, indicating the relevance of triazolopyrimidines in developing mediator release inhibitors for asthma treatment Medwid et al., 1990.

Herbicidal and Fungicidal Activities

  • Novel triazolopyrimidine derivatives have been designed and synthesized, demonstrating good herbicidal activity against specific plants, which could be of interest for agricultural chemistry applications Yang, Xu, & Lu, 2001.

Insecticidal Assessment

  • Studies on heterocycles incorporating thiadiazole moiety against cotton leafworm have shown insecticidal properties, suggesting the utility of these compounds in pest management Fadda et al., 2017.

Antimicrobial Agents

  • Research into thiophene-based heterocycles as potential antimicrobial agents reveals the synthesis of compounds that exhibit significant activity against various microbial species, hinting at the potential medical applications of these chemical frameworks Mabkhot et al., 2016.

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-11-12(2)22-16(19-15(11)24)20-21-17(22)25-10-14(23)18-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGDLIAMSGTGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NCCC3=CC=CC=C3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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